molecular formula C6H14ClNO2S B555567 Methyl 2-amino-4-(methylthio)butanoate hydrochloride CAS No. 16118-36-8

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Cat. No. B555567
CAS RN: 16118-36-8
M. Wt: 199.7 g/mol
InChI Key: MEVUPUNLVKELNV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2S . HCl . It is used extensively in scientific research, particularly in fields like pharmaceuticals, synthetic organic chemistry, and drug delivery systems.


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” can be represented by the InChI code: 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This indicates that the molecule consists of a methylthio group (-SCH3) attached to the fourth carbon of a butanoate chain, with an amino group (-NH2) attached to the second carbon.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 199.7 and is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Comprehensive Analysis of Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Metabolism Studies: This compound has been referenced in studies related to the metabolism of sulfur-containing metabolites, particularly in the context of poultry science. It is involved in the metabolic pathways that process sulfur amino acids, which are crucial for various biological functions .

Monoclonal Antibody Development: Methyl 2-amino-4-(methylthio)butanoate hydrochloride has been used in research to study the susceptibility of methionine, an amino acid, to oxidation during the development of monoclonal antibodies. This is significant for ensuring the stability and efficacy of therapeutic antibodies .

3. Environmental Stress Response in Dairy Science Research involving this compound has also extended to dairy science, where it is used to study the effects of environmental stressors, such as temperature and humidity, on dairy cattle and their metabolic responses .

Proteomics Research: The compound is available for purchase for use in proteomics research, indicating its utility in studying proteins and peptides, which could include roles such as a reagent or a building block in peptide synthesis .

Kinetic Studies: It has been the subject of kinetic studies where its oxidation by specific reagents in various solvent mediums is examined. These studies can provide insights into reaction mechanisms and rates, which are fundamental for understanding chemical processes .

Safety and Hazards

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936465
Record name Methyl methioninate--hydrogen chloride (1/1)
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Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

CAS RN

16118-36-8, 2491-18-1
Record name Methionine, methyl ester, hydrochloride (1:1)
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Record name Methyl DL-methionate hydrochloride
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Record name 2491-18-1
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Record name Methyl methioninate--hydrogen chloride (1/1)
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Record name Methyl DL-methionate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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